molecular formula C10H10F2O2 B2970813 (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 2248188-39-6

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2970813
CAS No.: 2248188-39-6
M. Wt: 200.185
InChI Key: GATIIXYLIXZALQ-LURJTMIESA-N
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Description

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group onto a propanoic acid derivative. One common method is the difluoromethylation of a suitable precursor. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient and biocompatible conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of (2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid
  • (2S)-3-(3,5-Difluorophenyl)-2-methylpropanoic acid
  • (2S)-3-(2,6-Difluorophenyl)-2-methylpropanoic acid

Uniqueness

(2S)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic properties, affecting the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

(2S)-3-(2,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATIIXYLIXZALQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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